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Introduction
Skullcapflavone II is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a

plant widely utilized in traditional medicine for its anti-inflammatory and anti-cancer properties.

[1] As a member of the flavone class of polyphenolic secondary metabolites, Skullcapflavone
II has garnered significant interest for its diverse pharmacological activities, including anti-

inflammatory, antimicrobial, and neuroprotective effects.[2][3] This technical guide provides a

comprehensive overview of its chemical structure, stereochemistry, methods for its structural

elucidation, and its interaction with key signaling pathways.

Chemical Structure and Properties
Skullcapflavone II, also known as Neobaicalein, is a tetramethoxyflavone.[4] Its core is a

flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain

that forms a heterocyclic pyran ring (C). The systematic IUPAC name for Skullcapflavone II is
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one.[4][5] The structure

is characterized by hydroxyl groups at positions 5 and 2' and methoxy groups at positions 6, 7,

8, and 6'.[4]

The chemical and physical properties are summarized below.
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Identifier Value Reference

IUPAC Name

5-hydroxy-2-(2-hydroxy-6-

methoxyphenyl)-6,7,8-

trimethoxychromen-4-one

[4]

Synonyms
Neobaicalein, 5,2'-Dihydroxy-

6,7,8,6'-tetramethoxyflavone
[4][6]

CAS Number 55084-08-7 [4]

Molecular Formula C₁₉H₁₈O₈ [4][5]

Molecular Weight 374.35 g/mol [5]

Monoisotopic Mass 374.10016754 Da [4][6]

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=

O)C3=C(C(=C(C(=C3O2)OC)

OC)OC)O)O

[5]

InChI Key
GMQFOKBGMKVUQZ-

UHFFFAOYSA-N
[5]

Stereochemistry
The core flavone structure of Skullcapflavone II is planar and does not contain any chiral

centers. The molecule is achiral and, therefore, does not exhibit stereoisomerism.

Consequently, it does not have enantiomers or diastereomers and does not rotate plane-

polarized light.

Experimental Protocols for Isolation and Structural
Elucidation
The isolation and structural determination of Skullcapflavone II from its natural source,

Scutellaria baicalensis, involves a series of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol
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A general methodology for isolating flavonoids like Skullcapflavone II from S. baicalensis is as

follows:

Extraction: The dried and powdered roots of S. baicalensis are extracted with a solvent such

as methanol or ethanol. Techniques like pressurized liquid extraction (PLE) or ultrasonic-

assisted extraction may be employed to improve efficiency.[7]

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of

increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based

on their polarity.[8]

Chromatography: The targeted flavonoid-rich fraction (typically the ethyl acetate fraction)

undergoes further separation using chromatographic techniques.

Column Chromatography: Silica gel or Sephadex columns are used for initial separation.

[9]

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition

chromatography technique is highly effective for separating and purifying bioactive

compounds from complex mixtures without a solid support matrix, thus avoiding

irreversible sample adsorption.[7][8]

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final

step to yield highly purified Skullcapflavone II (>98%).[8][9]
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Isolation and Purification Workflow for Skullcapflavone II.
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Structural Elucidation Methodologies
The definitive structure of Skullcapflavone II is established using a combination of modern

spectroscopic methods.[10][11][12]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition, confirming the molecular formula

C₁₉H₁₈O₈.[4][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that

reveal structural motifs, such as the location of methoxy and hydroxyl groups, by analyzing

characteristic neutral losses (e.g., loss of CH₃• from methoxy groups).[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the

complete structural elucidation of flavonoids.[15][16]

¹H NMR: Provides information on the number and chemical environment of protons,

including the substitution patterns on the aromatic rings.

¹³C NMR: Determines the number of unique carbon atoms and their types (e.g., carbonyl,

aromatic, methoxy).

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY

(Correlation Spectroscopy) identifies proton-proton couplings within spin systems. HSQC

(Heteronuclear Single Quantum Coherence) correlates protons with their directly attached

carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the entire

molecular framework and confirming the precise positions of all substituents.[15]
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Spectroscopic Technique Purpose in Structural Elucidation

HRMS
Determines exact mass and elemental

composition to confirm the molecular formula.

Tandem MS (MS/MS)
Provides fragmentation data to identify structural

fragments and functional groups.

¹H NMR
Identifies proton environments and substitution

patterns on the aromatic rings.

¹³C NMR
Determines the carbon skeleton and identifies

functional groups (carbonyls, methoxy carbons).

2D NMR (COSY, HSQC, HMBC)

Establishes the complete connectivity of the

molecule by mapping ¹H-¹H and ¹H-¹³C

correlations.

Synthesis
The synthesis of Skullcapflavone II has been reported, typically involving the condensation of

an appropriately substituted acetophenone with a substituted benzaldehyde, followed by

cyclization to form the flavone core.[17] More recently, biotransformation approaches, such as

enzymatic glycosylation, have been explored to create novel derivatives with enhanced

properties like increased aqueous solubility.[18]

Biological Activity and Signaling Pathways
Skullcapflavone II exhibits a range of biological activities by modulating specific intracellular

signaling pathways. Its anti-inflammatory effects are particularly well-documented.

Inhibition of the TGF-β/Smad Pathway
Transforming growth factor-beta (TGF-β) signaling is crucial in cellular processes like growth,

differentiation, and immune regulation.[19] Dysregulation of this pathway is implicated in

fibrosis and inflammation. Skullcapflavone II has been shown to reduce the main

pathophysiological features of allergic asthma, in part by acting on the TGF-β1/Smad signaling

pathways.[20] It can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), a key
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process in fibrosis, potentially through the regulation of the NF-κB and Smad signaling

pathways.[20][21]

In the canonical TGF-β pathway, the ligand binds to the type II receptor (TβRII), which recruits

and phosphorylates the type I receptor (TβRI).[22] The activated TβRI then phosphorylates

receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[23] These activated R-

SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription

of target genes.[22] Skullcapflavone II can interfere with this cascade, leading to a reduction

in pro-fibrotic and pro-inflammatory gene expression.
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Inhibition of the TGF-β/Smad Signaling Pathway by Skullcapflavone II.
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Regulation of STAT1, NF-κB, and p38 MAPK Pathways
Skullcapflavone II has also been demonstrated to suppress the production of pro-

inflammatory chemokines, such as TARC and MDC, in keratinocytes.[2] This suppression is

achieved by inhibiting the phosphorylation of key signaling proteins: STAT1, NF-κB, and p38

MAPK.[2][24][25][26] These pathways are central to the inflammatory response. For instance,

the activation of NF-κB and MAPK signaling pathways can trigger the expression of

inflammatory cytokines like IL-6, IL-8, and TNF-α.[27] By downregulating the activation of these

interconnected pathways, Skullcapflavone II exerts potent anti-inflammatory effects.[2][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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